

Validating the Biological Activity of Piperazine Derivatives: A Comparative Guide

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Compound of Interest

1-

Compound Name: (Morpholinocarbonylmethyl)piperazine

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The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. While the specific biological activity of **1-(Morpholinocarbonylmethyl)piperazine** is not extensively documented in publicly available literature, the broader class of piperazine derivatives exhibits a remarkable diversity of pharmacological effects. This guide provides a comparative analysis of representative piperazine derivatives, validating their biological activities across three key therapeutic areas: oncology, infectious diseases, and inflammation. The data presented herein is supported by detailed experimental protocols to aid researchers in their drug discovery and development endeavors.

Anticancer Activity of Piperazine Derivatives

Piperazine derivatives have shown significant promise as anticancer agents. A notable example is the conjugation of piperazine moieties with vindoline, a monomer of the Vinca alkaloid vinblastine. These conjugates have demonstrated potent antiproliferative activity against a panel of human tumor cell lines.

Comparative Analysis of Anticancer Activity

The following table summarizes the 50% growth inhibition (GI₅₀) values for two vindoline-piperazine conjugates against various cancer cell lines from the NCI-60 panel. Doxorubicin, a widely used chemotherapy agent, is included for comparison.

Compound/Drug	Cancer Type	Cell Line	GI ₅₀ (μM)[1][2]
Vindoline-17-[4-(trifluoromethyl)benzyl]piperazine	Breast Cancer	MDA-MB-468	1.00
Non-Small Cell Lung Cancer	HOP-92		< 2.00
Vindoline-17-[bis(4-fluorophenyl)methyl]piperazine	Non-Small Cell Lung Cancer	HOP-92	1.35
Breast Cancer	MDA-MB-468		< 2.00
Doxorubicin	Breast Cancer	MDA-MB-468	~0.05
Non-Small Cell Lung Cancer	HOP-92		~0.02

Experimental Protocols

1. NCI-60 Human Tumor Cell Line Screen

This screening assay evaluates the antiproliferative activity of a compound against 60 different human cancer cell lines.

- **Cell Culture:** The human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[3]
- **Assay Procedure:**
 - Cells are inoculated into 96-well or 384-well microtiter plates at appropriate plating densities and incubated for 24 hours.[3][4]
 - The test compound is added at five different concentrations (typically in 10-fold dilutions).

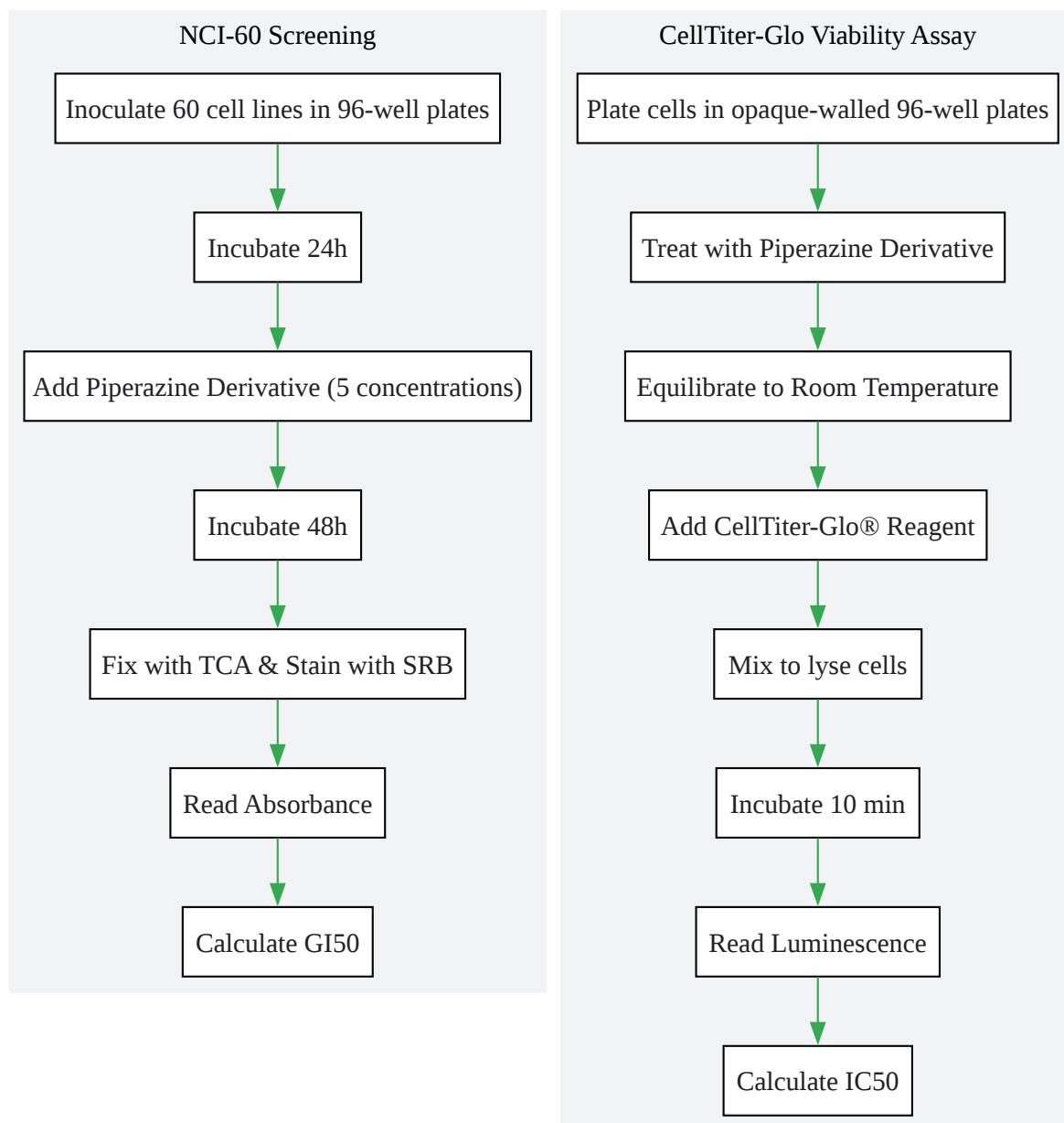
- The plates are incubated for an additional 48 or 72 hours.[4]
- For the traditional assay, cells are fixed with trichloroacetic acid (TCA), and cell proliferation is determined by staining with sulforhodamine B (SRB) protein stain.[4] The absorbance is read on an automated plate reader.
- Data Analysis: The GI_{50} (concentration resulting in 50% growth inhibition) is calculated from dose-response curves.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[5][6][7]

- Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[6][7]
- Assay Procedure:
 - Cells are plated in an opaque-walled multiwell plate and treated with the test compound.[8]
 - The plate is equilibrated to room temperature.
 - An equal volume of CellTiter-Glo® Reagent is added to each well.[8]
 - The contents are mixed on an orbital shaker to induce cell lysis.[8]
 - The plate is incubated at room temperature to stabilize the luminescent signal.[8]
 - Luminescence is recorded using a luminometer.[8]
- Data Analysis: The IC_{50} (concentration resulting in 50% inhibition of cell viability) is determined from the dose-response curves.

Experimental Workflow for Anticancer Activity Screening

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Caption: Workflow for in vitro anticancer activity assessment.

Antimicrobial Activity of Piperazine Derivatives

The piperazine nucleus is a key component in a number of antimicrobial agents. Derivatives incorporating this scaffold have demonstrated activity against a range of bacterial and fungal pathogens.

Comparative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for different piperazine derivatives against various microorganisms. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is included as a standard for comparison.

Compound/Drug	Microorganism	MIC (μ g/mL)
Chalcone-piperazine derivative	Staphylococcus aureus	2.22[3]
Escherichia coli	-	
Candida albicans	2.22[3]	
N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolone	Gram-positive bacteria	0.015[3]
Piperazine derivative RL-308	Staphylococcus aureus	4[9]
Methicillin-Resistant S. aureus (MRSA)	16[9]	
Shigella flexineri	2[9]	
Ciprofloxacin	Staphylococcus aureus	0.25 - 1.0
Escherichia coli	0.008 - 0.03	
Shigella spp.	\leq 0.03	

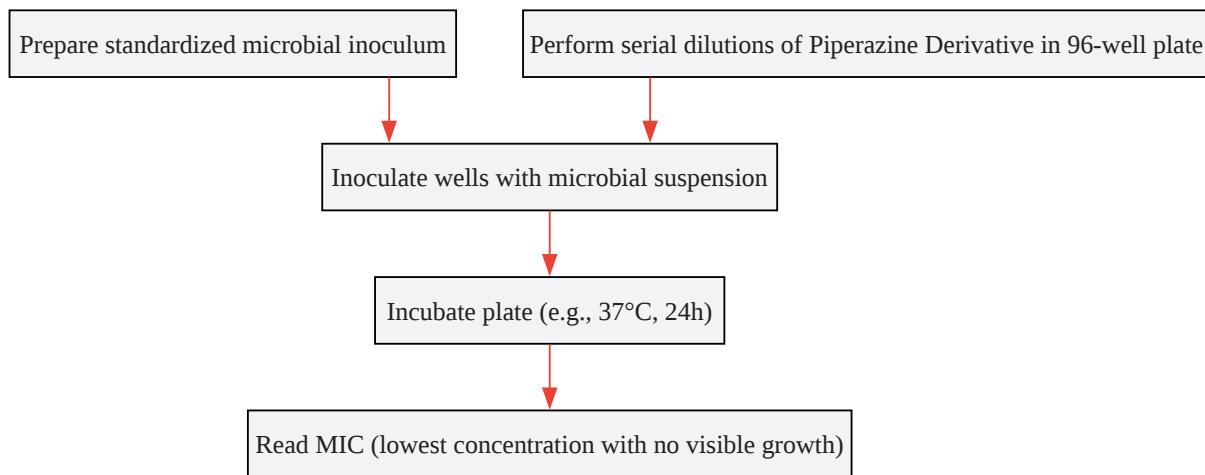
Experimental Protocol

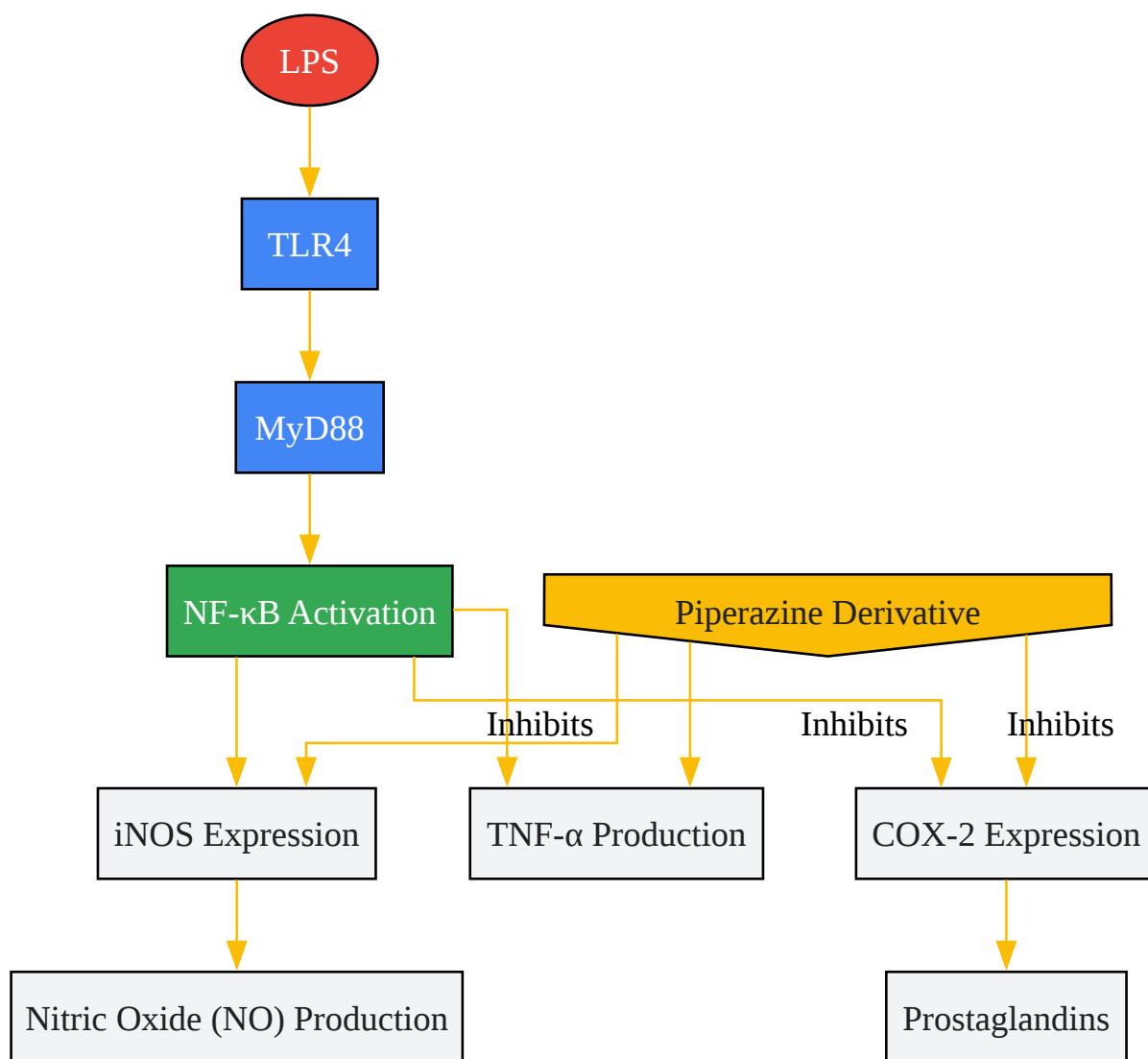
Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[10][11]

- Preparation of Inoculum:
 - A standardized inoculum of the test microorganism is prepared from a fresh culture.
 - The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[12]
- Assay Procedure:
 - The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[10][11]
 - Each well is inoculated with the standardized microbial suspension.
 - A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.
 - The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]
- Data Analysis: The MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity).[12]

Workflow for MIC Determination





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